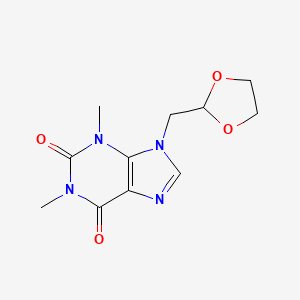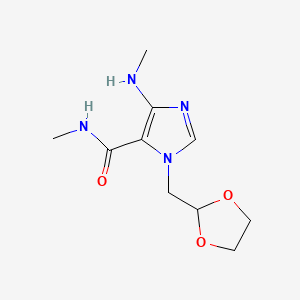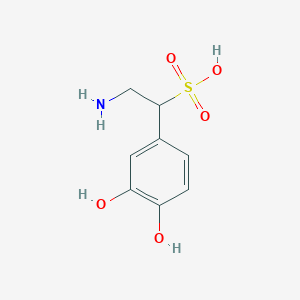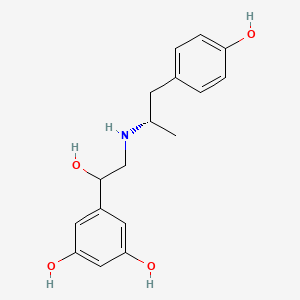
N-Desethyl Alverine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desethyl Alverine HCl, also known as Bis(3-phenylpropyl)amine hydrochloride, is a derivative of Alverine . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
The molecular formula of N-Desethyl Alverine HCl is C18H23N.HCl . The molecular weight is 253.39 for the base and 36.46 for the HCl salt .Chemical Reactions Analysis
The metabolic process of Alverine involves hydroxylation to the active metabolite 4-hydroxy alverine . N-Desethyl Alverine is one of the metabolites of Alverine .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : A study developed and validated the first HPLC-MS/MS analytical protocol for determining N-desethyl alverine in human plasma. It revealed that N-desethyl alverine accounts for a significant part of alverine-related moieties in circulation, emphasizing its importance in pharmacokinetic variability (Rizea‐Savu, Duna, & Sandulovici, 2021).
Anti-Inflammatory Functions : Research has shown that alverine targets Src in the NF-κB pathway, indicating its potential as an anti-inflammatory drug. This insight into alverine's mechanism can contribute to new approaches in anti-inflammatory drug development, where N-desethyl alverine could play a role (Lee et al., 2020).
Improving Water Solubility : A study on improving alverine's water solubility designed new ionic liquids incorporating alverine as the cation. This approach, aimed at avoiding polymorphs, resulted in significantly increased water solubility of these systems compared to free drug alverine (Fernández-Stefanuto et al., 2020).
IR Spectrophotometric Analysis : Alverine's quantification using infrared spectrophotometry in bulk and oral dosage forms has been developed. This method can be vital in routine analysis and quality control of alverine-based pharmaceuticals, where N-desethyl alverine's presence might be significant (Oval, Suresh, & Niraimathi, 2013).
Interaction with Transport Proteins : N-desethyl sunitinib, structurally similar to N-desethyl alverine, was found to be a substrate of efflux transporters ABCB1 and ABCG2, affecting its brain accumulation. This suggests that the interaction of N-desethyl alverine with similar transport proteins could be an area of interest (Tang et al., 2012).
LC-MS/MS Method Development : Development and validation of an LC-MS/MS method for simultaneous determination of alverine and its major metabolite, N-desethyl alverine, in human plasma supports pharmacokinetic and bioequivalence studies. This method is crucial for accurately tracking N-desethyl alverine in clinical settings (Ghosh et al., 2010).
Propiedades
Número CAS |
93948-19-7 |
|---|---|
Nombre del producto |
N-Desethyl Alverine HCl |
Fórmula molecular |
C18H23N. HCl |
Peso molecular |
253.39 36.46 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



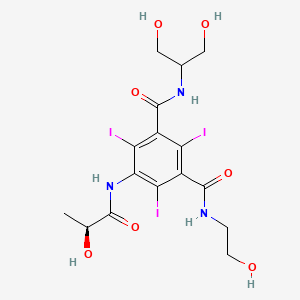
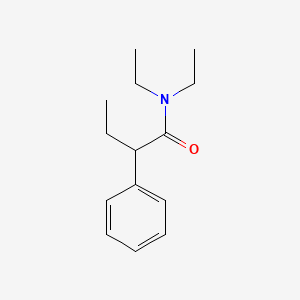
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
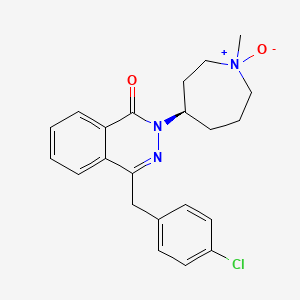
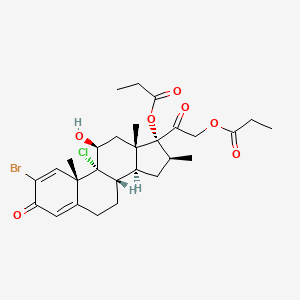
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
